molecular formula C7H5N3O B152818 Pyrido[3,2-d]pyrimidin-4(3H)-one CAS No. 37538-67-3

Pyrido[3,2-d]pyrimidin-4(3H)-one

Cat. No. B152818
CAS RN: 37538-67-3
M. Wt: 147.13 g/mol
InChI Key: FSKYZRCACCHDGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that is part of a broader class of pyrido[2,3-d]pyrimidines, which are known for their diverse biological activities and pharmaceutical applications. These compounds are structurally similar to the nitrogen bases found in DNA and RNA, making them of particular interest in the development of ligands for various receptors in the body .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines has been achieved through various methods. One approach involves a one-pot three-component synthesis using a nanocatalyst, which allows for the condensation of amino-pyrimidin-4(3H)-one derivatives with Meldrum's acid and aryl aldehydes under solvent-free conditions, yielding excellent product yields . Another method includes the Vilsmeier reaction of 3-aminopropenamides, which involves sequential halogenation, formylation, and intramolecular nucleophilic cyclization . Additionally, a green synthetic route has been reported using BiCl3 as a catalyst under solvent-free conditions to produce 4H-pyrido[1,2-a]pyrimidin-4-ones .

Molecular Structure Analysis

The molecular structure of pyrido[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by a bicyclic system containing nitrogen atoms. This structure is associated with a broad range of biological properties. The synthesis of related compounds, such as pyrido[1,2-a]pyrimidin-2-ones, has been achieved with excellent regioselectivity, highlighting the importance of these heterocycles as structural templates for drug discovery .

Chemical Reactions Analysis

Pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and shown to react with various reagents, leading to the formation of compounds with potential analgesic and anti-inflammatory activities. These reactions include oxidation, and interactions with formamide, carbon disulfide, urea, thiourea, and carboxylic acids . Furthermore, a four-component reaction has been developed to synthesize thieno[2,3-d]pyrimidin-4(3H)-ones, demonstrating the versatility of pyrimidin-4(3H)-ones in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidin-4(3H)-ones vary significantly, influencing their biopharmaceutical properties. For instance, the solubility and permeability coefficients of these compounds can range widely, affecting their potential as drug candidates . Additionally, some derivatives synthesized using an iodine catalyst in aqueous media have shown potent anticancer activity, indicating the importance of the physical and chemical properties of these compounds in their biological efficacy .

Scientific Research Applications

Heterocyclic Scaffolds and Biomedical Applications

Pyrido[3,2-d]pyrimidin-4(3H)-one is a part of pyrido[2,3-d]pyrimidine derivatives, known as privileged heterocyclic scaffolds. These compounds provide ligands for various receptors in the body. Their structural similarity to nitrogen bases in DNA and RNA makes them significant in biomedical research. They have shown potential in a wide range of biomedical applications, such as antiviral, antihistaminic, antibacterial, diuretic, anti-inflammatory, analgesic, anticonvulsive, and antipyretic treatments (Jubete et al., 2019).

Synthetic Methodologies and Biological Activities

The synthesis of pyrido[3,2-d]pyrimidin-4(3H)-one involves various methodologies. These include cyclization and N-arylation processes, which have opened pathways for creating quinazolin-4(3H)-ones, another class of compounds with broad biological activities (Li et al., 2013). Moreover, these compounds are synthesized using multicomponent approaches, aligning with 'green chemistry' principles, emphasizing their sustainable and efficient production (Chaudhary, 2021).

Exploration in Tyrosine Kinase Inhibition

Pyrido[3,2-d]pyrimidin-4(3H)-one derivatives are explored for their potential as tyrosine kinase inhibitors. This research is particularly relevant in the context of certain cancers and inflammatory diseases. The synthesis of various substituted compounds and their evaluation in this area is an active field of research (Masip et al., 2021).

Antimicrobial and Antioxidant Activities

Some derivatives of pyrido[3,2-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial and antioxidant activities. This positions them as potential candidates for developing new antimicrobial and antioxidant agents (Saundane et al., 2013).

Matrix Metalloproteinase-13 Inhibitors in Osteoarthritis

Pyrido[3,4-d]pyrimidin-4(3H)-ones, a closely related compound, has been identified as specific matrix metalloproteinase-13 inhibitors, showing promise in the treatment of osteoarthritis. These compounds have demonstrated the potential to prevent cartilage damage without significant side effects (Li et al., 2008).

Future Directions

The future directions for “Pyrido[3,2-d]pyrimidin-4(3H)-one” research could involve further exploration of its therapeutic potential, as it has shown a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

properties

IUPAC Name

3H-pyrido[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c11-7-6-5(9-4-10-7)2-1-3-8-6/h1-4H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSKYZRCACCHDGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)NC=N2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343508
Record name Pyrido[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrido[3,2-d]pyrimidin-4(3H)-one

CAS RN

37538-67-3
Record name Pyrido[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H,4H-pyrido[3,2-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Pyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Pyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Pyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Pyrido[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Pyrido[3,2-d]pyrimidin-4(3H)-one

Citations

For This Compound
33
Citations
IV Dyachenko, RI Vas' kevich, AI Vas' kevich… - Russian Journal of …, 2018 - Springer
2-(Allylamino)pyrido[3,2-d]pyrimidin-4(3H)-one was converted to linearly fused dihydroimidazo- [1,2-a]pyrido[3,2-d]pyrimidine on heating in polyphosphoric acid, whereas its reactions …
Number of citations: 6 link.springer.com
S Nishikawa, Z Kumazawa, N Kashimura… - 三重大學農學部學術 …, 1985 - mie-u.repo.nii.ac.jp
S) nlhL $ isor4-Mono-こ m (12.4-1) isuhslil し 11Cdl] e) li\・こ Ili\1eSOt, p)・rj (1o [3. ユー (り l)>・llil 一一 idinc 91 mcth>・lEIni) inc\\′ こ ISuSedi [1PI こ ICCOl, 1rictllyl; Iminc. Chlorodcll)′ dl…
Number of citations: 3 mie-u.repo.nii.ac.jp
IR Gelling, WJ Irwin, DG Wibberley - Journal of the Chemical Society B …, 1969 - pubs.rsc.org
The mass spectra of the four pyrido[2,3-d]-, pyrido[3,2-d]-, pyrido[3,4-d]-, and pyrido[4,3-d]-pyrimidin-4(3H)-ones, and the corresponding four -pyrimidine-2,4(1H,3H)-diones, and a …
Number of citations: 11 pubs.rsc.org
C Temple Jr, CL Kussner, JD Rose… - Journal of Medicinal …, 1981 - ACS Publications
Previously, 8-deazafolic acid (17) was shown to be a potent inhibitor of the folate-dependent bacteria, Streptococcus faecium (ATCC 8043) andLactobacillus casei (ATCC 7469), andto …
Number of citations: 16 pubs.acs.org
D Rasina, G Stakanovs, I Kanepe-Lapsa… - Chemistry of …, 2020 - Springer
Malarial aspartic protease, plasmepsin (Plm), is perspective antimalarial drug target. Following up our previosly identified 2-aminoquinazolin-4(3H)-one-based inhibitors, 2-aminopyrido[…
Number of citations: 4 link.springer.com
GW Rewcastle, BD Palmer, AM Thompson… - Journal of Medicinal …, 1996 - ACS Publications
Following the discovery of the very high inhibitory ability of the 4-[(3-bromophenyl)amino]quinazolines against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) …
Number of citations: 208 pubs.acs.org
B Stanovnik, M Tišler - Croatica Chemica Acta, 1972 - hrcak.srce.hr
Synthesis of Isomeric 3-Aminopyridopyrimidin-4(3H)ones* Page 1 CR 0 AT IC A CHEM I CA ACT A 44 (1972) 243 CCA-700 547.85.07 Original Scientific Paper Synthesis of Isomeric 3-…
Number of citations: 7 hrcak.srce.hr
JB Smaill, GW Rewcastle, JA Loo… - Journal of medicinal …, 2000 - ACS Publications
4-Anilinoquinazoline- and 4-anilinopyrido[3,2-d]pyrimidine-6-acrylamides substituted with solubilizing 7-alkylamine or 7-alkoxyamine side chains were prepared by reaction of the …
Number of citations: 367 pubs.acs.org
WJ Irwin, DG Wibberley - Advances in Heterocyclic Chemistry, 1969 - Elsevier
Publisher Summary This chapter describes the syntheses, physical, biological, and chemical properties of pyridopyrimidines. The pyridopyrimidines are derived by the ortho fusion of …
Number of citations: 50 www.sciencedirect.com
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.